1-Azido-3-methoxypropan-2-ol
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Overview
Description
1-Azido-3-methoxypropan-2-ol is a chemical compound with the molecular formula C4H9N3O2 and a molecular weight of 131.13 g/mol . It is characterized by the presence of an azido group (-N3) and a methoxy group (-OCH3) attached to a propanol backbone. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
The synthesis of 1-Azido-3-methoxypropan-2-ol typically involves the reaction of 3-methoxypropan-2-ol with sodium azide under specific conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the hydroxyl group with the azido group . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production and higher yields.
Chemical Reactions Analysis
1-Azido-3-methoxypropan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Common reagents used in these reactions include sodium azide, hydrogen gas, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Azido-3-methoxypropan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving azido groups.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and drug intermediates.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Azido-3-methoxypropan-2-ol involves its interaction with molecular targets through the azido group. The azido group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property is exploited in various biochemical and pharmaceutical applications to label, modify, or track biomolecules .
Comparison with Similar Compounds
1-Azido-3-methoxypropan-2-ol can be compared with similar compounds such as:
1-Methoxy-2-propanol:
3-Azido-1-propanol: Similar in structure but lacks the methoxy group, making it less versatile in certain chemical reactions.
The presence of both the azido and methoxy groups in this compound makes it unique and valuable for specific synthetic and research applications.
Properties
IUPAC Name |
1-azido-3-methoxypropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2/c1-9-3-4(8)2-6-7-5/h4,8H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVMAEBIUHGEOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CN=[N+]=[N-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60610922 |
Source
|
Record name | 1-Azido-3-methoxypropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60610922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168431-71-8 |
Source
|
Record name | 1-Azido-3-methoxypropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60610922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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